molecular formula C26H28N4O3 B11827303 Pyrene azide 3

Pyrene azide 3

Cat. No.: B11827303
M. Wt: 444.5 g/mol
InChI Key: DXXWPTFNJXUJQL-UHFFFAOYSA-N
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Description

Pyrene azide 3 is a compound that belongs to the class of azides, which are known for their reactivity and versatility in chemical synthesis. This compound is particularly notable for its use in click chemistry, a powerful and widely used method for joining molecules together with high specificity and efficiency. This compound contains a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and an azide group, which is highly reactive and can participate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrene azide 3 can be synthesized through a series of chemical reactions involving the introduction of an azide group to a pyrene derivative. One common method involves the reaction of pyrene butyric acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the successful formation of the azide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as chromatography and recrystallization are employed to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of pyrene azide 3 involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. The azide group reacts with alkynes to form stable triazole rings, which can link various molecular components together. This reactivity is harnessed in the design of molecular probes, drug delivery systems, and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrene moiety and an azide group, which imparts both fluorescence properties and high reactivity. This makes it particularly valuable in applications requiring both labeling and conjugation capabilities .

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-pyren-1-ylbutanamide

InChI

InChI=1S/C26H28N4O3/c27-30-29-14-16-33-18-17-32-15-13-28-24(31)6-2-3-19-7-8-22-10-9-20-4-1-5-21-11-12-23(19)26(22)25(20)21/h1,4-5,7-12H,2-3,6,13-18H2,(H,28,31)

InChI Key

DXXWPTFNJXUJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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